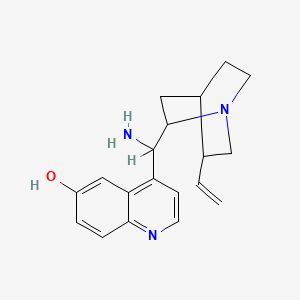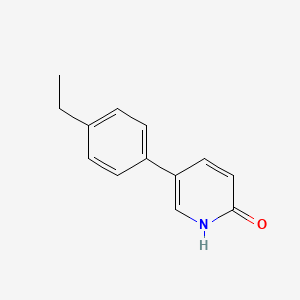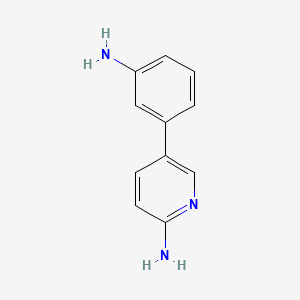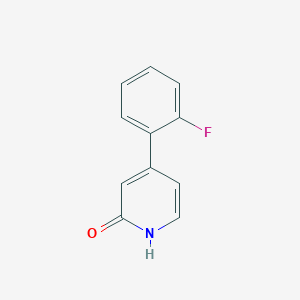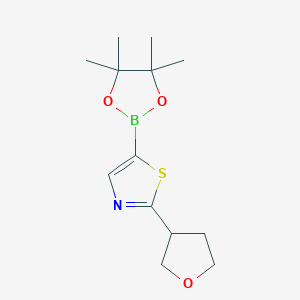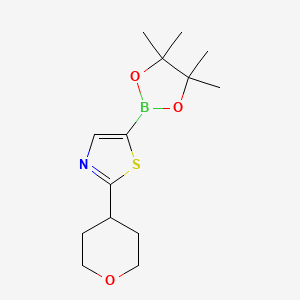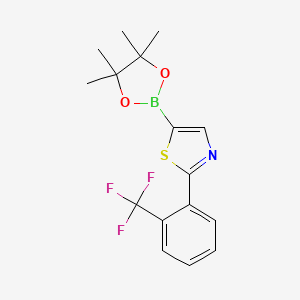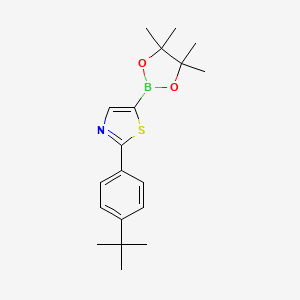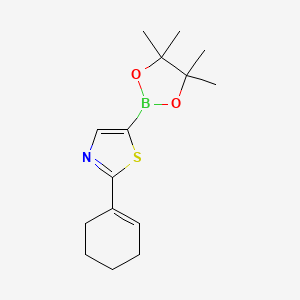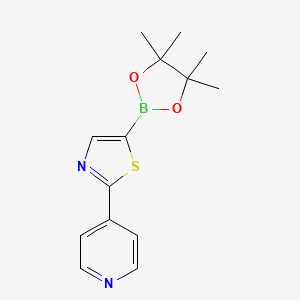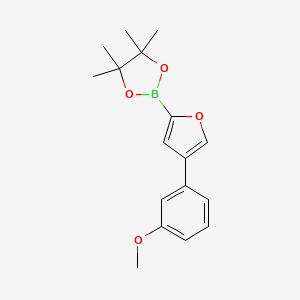
4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester (4-MPF2BAPE) is a boronic ester that has been widely studied for its potential applications in a variety of scientific research fields. It is a versatile and reliable compound that can be used in a range of different experiments and applications. Boronic esters such as 4-MPF2BAPE have been used in a variety of research areas, including organic synthesis, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester has a wide range of applications in scientific research due to its versatile nature. It has been used in a variety of organic synthesis experiments, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in medicinal chemistry experiments as a boronic ester protecting group for the synthesis of small molecules and peptides. In addition, 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester has been used in biochemistry and biochemical engineering experiments for the production of enzymes, proteins, and other biochemical compounds.
Wirkmechanismus
The mechanism of action of 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester is primarily based on its ability to form strong covalent bonds with other compounds. 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester is able to form strong covalent bonds with a variety of compounds, including alcohols, amines, and other organic compounds. These bonds are formed through a process known as boron-oxygen exchange, in which the boron atom in the 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester molecule is exchanged with an oxygen atom in the target compound. This exchange results in the formation of a strong covalent bond between the two compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester are largely unknown due to the limited research that has been conducted on the compound. However, some studies have indicated that 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester may have potential applications in the treatment of certain diseases. For example, one study found that 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester may have potential applications in the treatment of cancer due to its ability to inhibit the growth of cancer cells. Additionally, 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester has been shown to have anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester is a versatile and reliable compound that has a wide range of potential applications in laboratory experiments. One of the main advantages of 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester is its ability to form strong covalent bonds with a variety of compounds, making it a useful tool in organic synthesis experiments. Additionally, 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester is a relatively non-toxic compound, making it safe to handle in the laboratory.
However, there are some limitations to using 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester in laboratory experiments. For example, the reaction of 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester with other compounds can be slow and inefficient, making it difficult to achieve the desired product in a timely manner. Additionally, 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester is a relatively expensive compound, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
Despite its limitations, 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester has a wide range of potential applications in scientific research. In the future, 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester may be used in a variety of different experiments, including organic synthesis, medicinal chemistry, and biochemistry. Additionally, 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester may be used in the development of new drugs and therapies for the treatment of various diseases. Furthermore, 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester may be used in the production of enzymes, proteins, and other biochemical compounds. Finally, 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester may be used in the development of new materials and technologies.
Synthesemethoden
The synthesis of 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester is a relatively simple process that can be accomplished using a variety of methods. The most common route is the reaction of 4-methoxyphenyl furan-2-boronic acid (4-MPF2BA) with pinacol ester in the presence of a base such as NaOH or KOH. This reaction results in the formation of 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester and an alcohol by-product. The reaction can be carried out at room temperature or slightly elevated temperatures, and the reaction time can range from a few minutes to several hours, depending on the desired product.
Eigenschaften
IUPAC Name |
2-[4-(3-methoxyphenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO4/c1-16(2)17(3,4)22-18(21-16)15-10-13(11-20-15)12-7-6-8-14(9-12)19-5/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLRPUAZPDULLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

